Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

Liquid Crystals Material Science Nematic Phase

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0) is a para-substituted biphenyl ester featuring a 4'-chloro group that delivers a distinct electronic balance of -I induction and weak +M resonance. With an XLogP3 of 4.4, this building block is ideal for introducing lipophilic biphenyl motifs in medicinal chemistry and for constructing liquid crystalline materials requiring a stable nematic phase. Standard commercial purity is ≥95%.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 89901-02-0
Cat. No. B1361821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-chloro[1,1'-biphenyl]-4-carboxylate
CAS89901-02-0
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
InChIKeyUJIUMBFXWGXMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0): A Procurable, Substituted Biphenyl Scaffold for Advanced Material and Synthetic Applications


Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0) is a synthetic, para-substituted biphenyl ester derivative with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . Characterized by a chlorine atom at the 4'-position and a methyl carboxylate group at the 4-position of the biphenyl core, this compound is a stable, white solid with a melting point in the range of 113–115°C . Its primary utility is as a synthetic building block and as a model compound in academic and industrial research, particularly in the synthesis of more complex liquid crystalline materials and pharmaceuticals .

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate: Why Substitution with Other 4'-Halogenated Biphenyl Carboxylates is Not Recommended


In a series of 4'-halogenated biphenyl-4-carboxylates, the identity of the halogen substituent (F, Cl, Br, I) is not interchangeable without consequence. The halogen atom directly modulates key physicochemical properties such as melting point, lipophilicity, and polarizability, which are critical for applications ranging from liquid crystal phase behavior to reaction kinetics in further synthetic transformations . The chlorine atom provides a distinct balance of electron-withdrawing inductive effect (-I) and weak resonance donation (+M) that is quantifiably different from the stronger -I effect of fluorine or the greater polarizability of bromine. This specific electronic signature directly influences properties like the compound's solid-state packing (melting point) and its partitioning behavior (LogP), making generic substitution an experimental risk that may compromise material performance or synthetic outcomes.

Quantitative Differentiation of Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0) from Structural Analogs


Enhanced Nematic Phase Stability vs. Unsubstituted Analog in Bent-Core Liquid Crystal Monomers

When incorporated into a 1,3-phenylene bis(biphenyl-4-carboxylate) bent-core monomer scaffold, the 4-chloro substitution on the biphenyl unit (as in this compound's core) results in the formation of a stable nematic (N) liquid crystalline phase. In contrast, the unsubstituted parent analog (H) does not exhibit the same mesophase behavior, as the chloro substituent's steric and electronic effects are required to induce the nematic ordering. This demonstrates the unique ability of the chloro-biphenyl-carboxylate core to promote specific supramolecular assemblies essential for electro-optical applications .

Liquid Crystals Material Science Nematic Phase

Optimized Solid-State Stability and Purification Profile vs. Fluorinated and Brominated Analogs

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate exhibits a melting point of 113–115°C , a value that is strategically distinct from its 4'-fluoro (generally lower melting point) and 4'-bromo (generally higher melting point) analogs. This specific melting range is high enough to confer robust solid-state stability and ease of handling at room temperature, yet low enough to facilitate efficient melting-point-based purification (e.g., recrystallization) without the risk of thermal decomposition or the high energy costs associated with much higher-melting compounds. This represents an optimal balance for both small-scale laboratory and large-scale industrial handling .

Material Science Process Chemistry Solid-State Properties

Enhanced Lipophilicity (XLogP3) for Optimized Partitioning in Non-Aqueous and Biomimetic Systems vs. Unsubstituted and Fluoro Analogs

The computed partition coefficient (XLogP3) for Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is 4.4 . This value is significantly higher than that of the unsubstituted biphenyl carboxylate (estimated XLogP ~3.5) and the 4'-fluoro analog (estimated XLogP ~3.9), due to the chlorine atom's greater hydrophobicity and polarizability. In practical terms, this higher LogP value indicates a markedly greater propensity for the compound to partition into non-polar phases or hydrophobic binding pockets, a crucial parameter for applications in liquid crystal formulations (solubility in non-polar matrices) and as a lipophilic building block in medicinal chemistry .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Defined Physicochemical Profile for Computational Modeling and QSAR Development vs. Less Characterized Analogs

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate has a well-defined and curated set of computed molecular descriptors in authoritative databases like PubChem, including XLogP3 (4.4), Exact Mass (246.0447573 Da), Topological Polar Surface Area (26.3 Ų), and a defined number of rotatable bonds (3) and hydrogen bond acceptors (2) . For researchers building QSAR models or performing virtual screening, the availability of these precise, standardized descriptors is a tangible advantage. When compared to less common or proprietary biphenyl analogs, this compound's robust data profile allows for more reliable model calibration and prediction of physicochemical and biological properties for new chemical entities .

Computational Chemistry QSAR Cheminformatics

Optimal Use Cases for Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate Based on Quantified Evidence


Synthesis of Functional Liquid Crystalline Monomers and Polymers Requiring a Nematic Phase

Based on direct evidence that the 4-chloro-substituted biphenyl core induces a stable nematic (N) phase in bent-core monomers, this compound is the preferred starting material for designing new liquid crystalline materials for display technologies, optical sensors, and actuators. The observed phase behavior confirms its utility over unsubstituted analogs, which fail to exhibit this technologically critical mesophase .

As a Lipophilic Building Block in Medicinal Chemistry for Optimizing LogD and Membrane Permeability

With a quantified XLogP3 value of 4.4, this compound is an excellent choice for medicinal chemists aiming to introduce a biphenyl motif that enhances the lipophilicity of a lead compound. This property is essential for improving passive membrane permeability and optimizing the pharmacokinetic profile of drug candidates, particularly for targets in the central nervous system or for intracellular pathogens .

Development and Calibration of Quantitative Structure-Property Relationship (QSPR) Models

The extensive, publicly curated computational descriptor set (including XLogP3, TPSA, rotatable bonds) makes this compound a valuable and reliable data point for computational chemists. It serves as a model compound for building and validating QSPR models that predict the properties of other biphenyl-containing molecules, such as their lipophilicity, melting point, and potential for bioaccumulation .

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